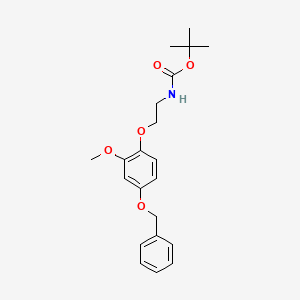
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group, a benzyloxy group, and a methoxyphenoxy moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the phenoxy moiety: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via benzylation, using benzyl chloride and a base.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing selective modifications. The phenoxy and benzyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- N-tert-Butyloxycarbonyl-2-(4-hydroxyphenoxy)-ethylamine
- N-tert-Butyloxycarbonyl-2-(4-methoxyphenoxy)-ethylamine
- N-tert-Butyloxycarbonyl-2-(4-benzyloxyphenoxy)-ethylamine
Uniqueness
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
生物活性
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a synthetic organic compound notable for its complex structure and potential biological activities. It features a tert-butyloxycarbonyl (Boc) protective group, which is commonly utilized in peptide synthesis. The presence of benzyloxy and methoxy groups enhances its lipophilicity, suggesting potential interactions with biological targets relevant to pharmacology.
- Molecular Formula : C21H27NO5
- Molecular Weight : 373.449 g/mol
- Structural Characteristics : The compound includes a Boc group, which protects amine functionalities, and two aromatic substituents that contribute to its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Compounds with similar structural motifs have been investigated for their roles as potential modulators of cannabinoid receptors and other targets within the central nervous system.
Research suggests that the compound may interact with various biological targets, including:
- Cannabinoid Receptors : Similar compounds have shown affinity for these receptors, indicating a possible pathway for neuropharmacological effects.
- Enzyme Inhibition : The structural features may allow it to inhibit specific enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Benzyloxy-2-methoxyphenol | Contains similar phenolic groups | Less complex; lacks carbamate functionality |
| N-Boc-phenethylamine | Similar protective group | Simpler structure; primarily used in peptide synthesis |
| 4-Methoxybenzoic acid derivatives | Similar methoxy group | Acidic nature; different reactivity profile |
This comparison highlights the unique combination of functional moieties in this compound, which may confer distinct biological properties not found in its analogs.
Case Studies and Research Findings
特性
IUPAC Name |
tert-butyl N-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-21(2,3)27-20(23)22-12-13-25-18-11-10-17(14-19(18)24-4)26-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMAJTWRPWLBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














